Cas no 1031-67-0 (3-(2-methoxyphenyl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one)

3-(2-Methoxyphenyl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one is a heterocyclic compound featuring a quinazolinone core with a methoxyphenyl substituent and a thione functional group. Its structural complexity offers potential utility in medicinal chemistry, particularly as a scaffold for developing bioactive molecules. The presence of the sulfanylidene moiety enhances reactivity, enabling diverse chemical modifications, while the methoxyphenyl group may influence binding affinity in target interactions. This compound is of interest in pharmaceutical research for its potential as an intermediate in synthesizing novel therapeutic agents, including enzyme inhibitors or receptor modulators. Its well-defined structure allows for precise characterization and optimization in drug discovery applications.
3-(2-methoxyphenyl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one structure
1031-67-0 structure
Product Name:3-(2-methoxyphenyl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one
CAS No:1031-67-0
MF:C15H12N2O2S
MW:284.332982063293
CID:221052
PubChem ID:703990
Update Time:2025-05-20

3-(2-methoxyphenyl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one Chemical and Physical Properties

Names and Identifiers

    • 2-Mercapto-3-(2-methoxyphenyl)quinazolin-4(3H)-one
    • 2-MERCAPTO-3-(2-METHOXY-PHENYL)-3H-QUINAZOLIN-4-ONE
    • 4(1H)-Quinazolinone,2,3-dihydro-3-(2-methoxyphenyl)-2-thioxo-
    • 2-Mercapt
    • 2-Mercapto-3-(2,4-difluorphenyl)-chinazolon-4
    • 3-(2,4-Difluoro-phenyl)-2-mercapto-3H-quinazolin-4-one
    • 3-(2,4-difluorophenyl)-2-mercapto-4(3h)-quinazolinone
    • 3-(2,4-difluoro-phenyl)-2-thioxo-2,3-dihydro-1H-quinazolin-4-one
    • 3-(2,4-difluorophenyl)-2-thioxo-2,3-dihydro-4(1H)-quinazolinone
    • 3-(2-methoxy-phenyl)-2-thioxo-2,3-dihydro-1H-quinazolin-4-one
    • AC1LE1EJ
    • AC1Q4MID
    • AC1Q4OIQ
    • AO-990
    • CDS1_000554
    • Maybridge1_002842
    • 3-(2-methoxyphenyl)-2-thioxo-1H-quinazolin-4-one
    • Quinazolin-4(3H)-one, 3-(2-methoxyphenyl)-2-thiol-
    • 3-(2-Methoxyphenyl)-2-sulfanyl-4(3H)-quinazolinone
    • 3-(2-methoxyphenyl)-2-sulfanylidene-1H-quinazolin-4-one
    • 3-(2-methoxyphenyl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one
    • Oprea1_368559
    • 63053-77-0
    • 3-(2-METHOXYPHENYL)-2-SULFANYLQUINAZOLIN-4-ONE
    • AKOS000116421
    • IGNPPCHTDPKYOJ-UHFFFAOYSA-N
    • Oprea1_325749
    • 3-(2-methoxyphenyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one
    • MFCD01992732
    • SR-01000531761-1
    • CCG-323889
    • CBMicro_015964
    • SR-01000531761
    • 3-(2-Methoxyphenyl)-2-sulfanyl-4(3H)-quinazolinone #
    • SCHEMBL1129588
    • 2-Mercapto-3-(2-methoxy-phenyl)-3H-quinazolin-4-one, AldrichCPR
    • Benzene,1,1'-(1,2-difluoro-1,2-ethenediyl)bis- (9CI)
    • F6609-8363
    • EN300-03279
    • BIM-0015830.P001
    • Oprea1_831344
    • AKOS001043266
    • Z55663924
    • 1031-67-0
    • 3-(2-methoxyphenyl)-2-sulfanyl-3,4-dihydroquinazolin-4-one
    • EU-0052656
    • MDL: MFCD01992732
    • Inchi: 1S/C15H12N2O2S/c1-19-13-9-5-4-8-12(13)17-14(18)10-6-2-3-7-11(10)16-15(17)20/h2-9H,1H3,(H,16,20)
    • InChI Key: IGNPPCHTDPKYOJ-UHFFFAOYSA-N
    • SMILES: S=C1NC2C=CC=CC=2C(N1C1C=CC=CC=1OC)=O

Computed Properties

  • Exact Mass: 284.06206
  • Monoisotopic Mass: 284.061948
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 2
  • Complexity: 401
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 73.7
  • XLogP3: 2.8

Experimental Properties

  • Density: 1.4
  • Boiling Point: 450.7°Cat760mmHg
  • Flash Point: 226.4°C
  • Refractive Index: 1.718
  • PSA: 41.9
  • LogP: 2.68300

3-(2-methoxyphenyl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one Pricemore >>

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3-(2-methoxyphenyl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one Related Literature

Additional information on 3-(2-methoxyphenyl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one

Introduction to 3-(2-methoxyphenyl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one (CAS No. 1031-67-0)

3-(2-methoxyphenyl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one is a structurally intriguing heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound, identified by its CAS number 1031-67-0, belongs to the tetrahydroquinazoline class of scaffolds, which are well-documented for their broad spectrum of biological activities. The presence of a sulfonyl group and a methoxy-substituted phenyl ring in its molecular structure endows it with unique chemical and pharmacological properties that make it a promising candidate for further investigation.

The molecular framework of 3-(2-methoxyphenyl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one consists of a fused ring system comprising a quinazoline core and a tetrahydropyranone moiety. The sulfonyl group at the 2-position introduces a polar region that can interact favorably with biological targets, while the methoxyphenyl ring contributes to hydrophobic interactions and electronic modulation. Such structural features are often exploited in drug design to enhance binding affinity and selectivity.

In recent years, there has been a surge in research focused on developing novel therapeutic agents derived from tetrahydroquinazoline derivatives. These compounds have shown promise in various preclinical studies as potential inhibitors of key enzymes and receptors involved in metabolic disorders, inflammation, and cancer. The specific substitution pattern in 3-(2-methoxyphenyl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one positions it as a particularly interesting molecule for further exploration.

One of the most compelling aspects of this compound is its potential as an inhibitor of enzymes that play critical roles in signal transduction pathways. For instance, studies have suggested that tetrahydroquinazoline derivatives can modulate the activity of kinases and phosphodiesterases, which are often dysregulated in diseases such as diabetes and cancer. The sulfonyl group in 3-(2-methoxyphenyl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one is particularly noteworthy for its ability to engage with hydroxyl or amino groups on protein targets, thereby facilitating tight binding.

Moreover, the methoxyphenyl ring contributes to the compound's solubility and bioavailability, which are essential factors for successful drug development. This feature ensures that the molecule can effectively traverse biological membranes and reach its target site within the body. Additionally, the methoxy group can participate in hydrogen bonding interactions with polar residues on proteins, further enhancing binding affinity.

Recent advancements in computational chemistry have enabled researchers to predict the binding modes of small molecules like 3-(2-methoxyphenyl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one with high precision. These simulations have provided valuable insights into how the compound interacts with its biological targets at an atomic level. By leveraging these computational tools, scientists can optimize the structure of the molecule to improve its potency and selectivity.

Experimental validation of these computational predictions has been crucial in confirming the potential of 3-(2-methoxyphenyl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one as a lead compound. In vitro assays have demonstrated its ability to inhibit specific enzymes with high IC50 values (e.g., submicromolar concentrations), indicating strong binding affinity. These results have encouraged researchers to proceed with in vivo studies to assess its pharmacokinetic properties and therapeutic efficacy.

The synthesis of 3-(2-methoxyphenyl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one presents an interesting challenge due to its complex structural features. However, modern synthetic methodologies have made it increasingly feasible to construct such molecules efficiently. Techniques such as palladium-catalyzed cross-coupling reactions and intramolecular cyclizations have been instrumental in building the desired heterocyclic framework. These advances have not only streamlined the synthesis process but also allowed for rapid exploration of structural analogs.

In conclusion,3-(2-methoxyphenyl)-sulfanylidene -tetrahydroquinazolin -one (CAS No. 1031 -67 -0) represents a fascinating compound with significant potential in pharmaceutical research. Its unique structural features, combined with its demonstrated biological activity, make it a valuable candidate for further development. As research continues, it is likely that new applications and derivatives will emerge, expanding its therapeutic utility. The ongoing investigation into this molecule underscores the importance of exploring novel scaffolds in the quest for effective treatments. p > article > response >

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